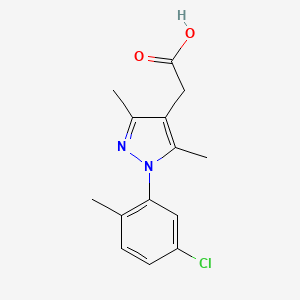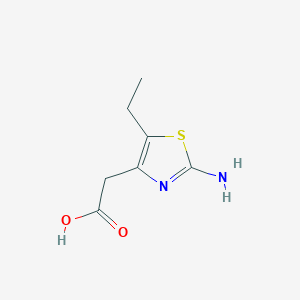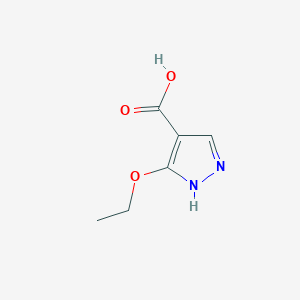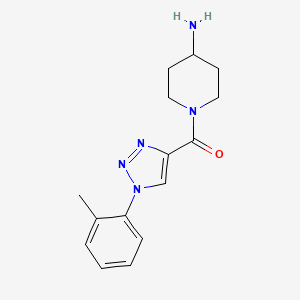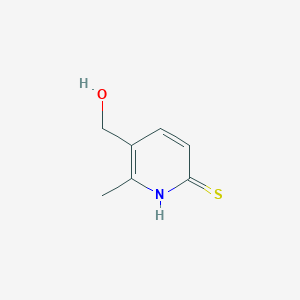
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen sulfide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylpyridine-2(1H)-thione.
Reduction: 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thiol.
Substitution: 5-(Hydroxymethyl)-6-halogenomethylpyridine-2(1H)-thione.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)pyridine-2(1H)-thione: Lacks the methyl group at the 6-position.
6-Methylpyridine-2(1H)-thione: Lacks the hydroxymethyl group at the 5-position.
5-(Hydroxymethyl)-6-methylpyridine: Lacks the thione group.
Uniqueness
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxymethyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-6-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) |
InChI-Schlüssel |
GNSGIDOZMMSBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=S)N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
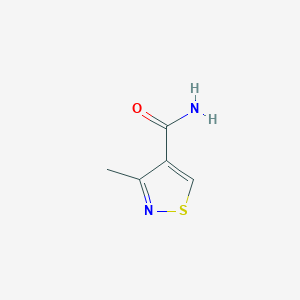
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)

